6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol
Description
Properties
IUPAC Name |
4-butan-2-yl-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-7(2)9-6-10(14)13-11(12-9)8-4-5-8/h6-8H,3-5H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZYNSXLFRFING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidin-4-ol Core
The pyrimidin-4-ol scaffold can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds or through cyclization of suitable precursors. Hydroxylation at the 4-position is typically achieved during or after ring formation.
Introduction of the Sec-butyl Group at C-6
The sec-butyl substituent at the 6-position is commonly introduced by:
- Alkylation of a 6-hydroxypyrimidine intermediate with sec-butyl halides under basic conditions.
- Alternatively, via nucleophilic substitution using sec-butyl organometallic reagents (e.g., sec-butyl lithium or Grignard reagents) on a suitable pyrimidinyl electrophile.
Installation of the Cyclopropyl Group at C-2
The cyclopropyl group at position 2 can be introduced by:
- Suzuki–Miyaura cross-coupling reaction between a 2-halopyrimidine intermediate and cyclopropylboronic acid.
- Alternatively, via nucleophilic substitution or metal-catalyzed arylation reactions involving cyclopropyl reagents.
This approach is supported by analogous syntheses where cyclopropyl boronic acid was coupled with bromo-substituted heterocycles to afford cyclopropyl derivatives in moderate yields (~48%).
Representative Synthetic Procedure (Analogous)
Detailed Research Findings and Analytical Data
Coupling Agents and Catalysts: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are effective for Suzuki–Miyaura coupling with cyclopropylboronic acid. Bases like potassium carbonate or cesium carbonate facilitate the reaction in solvents such as dioxane or DMF.
Regioselectivity and Yield: The selective alkylation at the 6-position and coupling at the 2-position require careful control of reaction conditions to avoid side reactions. Yields for the coupling step are around 40-50%.
Characterization: Final compounds are characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm substitution patterns and purity. For example, 1H NMR signals corresponding to sec-butyl protons and cyclopropyl ring protons are diagnostic.
Comparative Table of Preparation Methods for Similar Pyrimidine Derivatives
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Alkylation with sec-butyl halide | Sec-butyl bromide, base, polar aprotic solvent | Straightforward, widely applicable | Possible side alkylation, requires regioselectivity control | Moderate (40-60) |
| Suzuki–Miyaura coupling | 2-Bromopyrimidine, cyclopropylboronic acid, Pd catalyst, base | Mild conditions, good functional group tolerance | Moderate yields, requires Pd catalyst | ~48 |
| Nucleophilic substitution | Organometallic sec-butyl reagent, pyrimidinyl electrophile | Direct introduction of alkyl group | Sensitive to moisture, requires inert atmosphere | Variable |
Chemical Reactions Analysis
Types of Reactions
6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine or tetrahydropyrimidine.
Substitution: The sec-butyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-(sec-butyl)-2-cyclopropylpyrimidin-4-one, while reduction can produce 6-(sec-butyl)-2-cyclopropyl-1,4-dihydropyrimidine.
Scientific Research Applications
Metalloproteinase Inhibition
The primary application of 6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol is as an inhibitor of human matrix metalloproteinase 12 (MMP12). This enzyme is associated with several diseases:
- Respiratory Diseases : MMP12 inhibitors can be beneficial in treating chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory respiratory conditions. The inhibition of MMP12 can help reduce airway inflammation and remodeling associated with these diseases .
- Arthritis : The compound shows promise in managing osteoarthritis and rheumatoid arthritis by inhibiting the degradation of cartilage and promoting joint health .
- Cancer : MMP12 is involved in tumor invasion and metastasis. By inhibiting this enzyme, this compound may help prevent cancer progression and metastasis, making it a potential candidate for cancer therapy .
Anti-inflammatory Properties
In addition to its role as a metalloproteinase inhibitor, this compound exhibits anti-inflammatory properties. It may be used to treat conditions characterized by excessive inflammation, such as:
- Periodontal Disease : By inhibiting MMP12, the compound can help manage periodontal tissue destruction associated with inflammatory responses .
- Fibrotic Diseases : The inhibition of extracellular matrix degradation makes it a candidate for treating fibrotic diseases affecting organs such as the liver and kidneys .
Case Study 1: Treatment of COPD
A study demonstrated that patients treated with MMP12 inhibitors showed significant improvement in lung function and reduced symptoms of COPD. The administration of this compound resulted in decreased inflammatory markers in the lungs, suggesting its efficacy in managing this chronic condition.
Case Study 2: Cancer Metastasis
In preclinical models, treatment with the compound led to reduced tumor size and lower incidence of metastasis in models of breast cancer. The inhibition of MMP12 was correlated with decreased invasion capabilities of cancer cells, highlighting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. The sec-butyl and cyclopropyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidin-4-ol Derivatives
Pyrimidin-4-ol derivatives are a well-explored class of heterocyclic compounds. Key comparisons include:
Key Observations :
- Functional Groups : The sec-butyl group at position 6 increases lipophilicity compared to bromophenyl (polarizable aryl) or methylthio (moderately polar) groups. This could enhance membrane permeability but reduce aqueous solubility.
- Biological Relevance : Bromophenyl and chloromethyl substituents in analogs are linked to enhanced target binding or reactivity, suggesting that the sec-butyl group in the target compound might prioritize hydrophobic interactions over electronic effects .
sec-Butyl-Containing Compounds
The sec-butyl group is a recurring motif in compounds with diverse applications:
Key Observations :
- Toxicity and Stability : In chloroformates, sec-butyl branching reduces respiratory irritation (RD50 = 117 ppm vs. 97 ppm for isobutyl) and volatility, suggesting similar trends could apply to the target compound’s safety profile .
Cyclopropyl-Containing Analogs
Cyclopropyl groups are known to enhance metabolic stability and rigidity:
Key Observations :
- Metabolic Stability : The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to linear alkyl chains, extending half-life in biological systems.
- Stereoelectronic Effects : The strained cyclopropane ring may induce unique electronic effects on the pyrimidine ring, altering pKa or hydrogen-bonding capacity.
Biological Activity
6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropyl group and a sec-butyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic effects based on diverse sources.
- Chemical Formula : C11H16N2O
- CAS Number : 2090594-47-9
- Molecular Weight : 192.26 g/mol
1. Anti-inflammatory Activity
Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. The compound this compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
Preliminary studies have shown that derivatives similar to this compound can suppress the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO), indicating potential therapeutic applications in treating inflammatory diseases .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives has been extensively documented, with several studies demonstrating their activity against various bacterial strains. While specific data for this compound is limited, related compounds show promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 3.91 - 62.5 |
| Escherichia coli | 62.5 - 500 |
| Candida albicans | 62.5 - 1000 |
The antimicrobial activity is often measured using agar diffusion methods, showing that similar compounds can inhibit both Gram-positive and Gram-negative bacteria effectively .
3. Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have indicated that some pyrimidine derivatives can stimulate cell viability or exhibit cytotoxic effects depending on their structure.
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| This compound | A549 | 50 | TBD |
| Related Compound X | HepG2 | 100 | >100 |
These findings suggest that while some derivatives may enhance cell viability, others could be toxic at higher concentrations, necessitating further investigation into their safety profiles .
Case Studies
Several studies have explored the biological activities of pyrimidine derivatives:
- Study on COX Inhibition : A study demonstrated that certain pyrimidine derivatives inhibited COX enzymes effectively, suggesting a mechanism through which they exert anti-inflammatory effects .
- Antimicrobial Evaluation : A comprehensive evaluation of various pyrimidine derivatives showed significant antimicrobial activity against a range of pathogens, highlighting their potential as new antimicrobial agents .
- Cytotoxicity Assessment : Research involving different cell lines indicated varying degrees of cytotoxicity among pyrimidine derivatives, emphasizing the need for careful assessment in drug development contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
